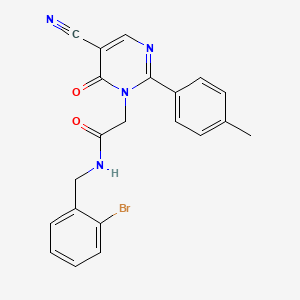

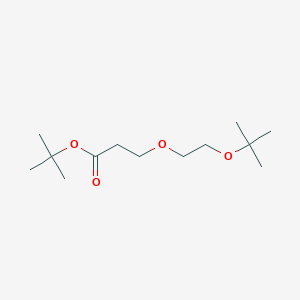

![molecular formula C13H15F2N3 B2809764 [(2,3-Difluorophenyl)methyl][(1,5-dimethylpyrazol-4-yl)methyl]amine CAS No. 1006437-26-8](/img/structure/B2809764.png)

[(2,3-Difluorophenyl)methyl][(1,5-dimethylpyrazol-4-yl)methyl]amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Synthesis and Cytotoxic Activity

Research has been conducted on the synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines, indicating the potential of these compounds, including those with similar structural motifs as "[(2,3-Difluorophenyl)methyl][(1,5-dimethylpyrazol-4-yl)methyl]amine," in exhibiting cytotoxic activities against various cancer cell lines. Such studies highlight the application of these compounds in developing potential anticancer agents (Deady et al., 2003).

Organic Light-Emitting Devices (OLEDs)

Compounds with difluorophenyl-functionalized arylamine, similar to the fluorinated phenyl groups in the query compound, have been synthesized and used as hole-transporting layers (HTLs) in OLEDs. This demonstrates the role of such compounds in improving the efficiency and performance of electronic and photonic devices (Li et al., 2012).

Chelating Agents

The synthesis of new pyrazole-containing chelating agents showcases the utility of pyrazole derivatives in coordination chemistry and their potential applications in developing new metal complexes with varied industrial and pharmaceutical uses (Driessen, 2010).

Ligand Design and Coordination Chemistry

Pyrazole derivatives have been explored for their ability to act as ligands in coordination compounds, which are relevant in catalysis, materials science, and therapeutic agent development. This includes the study of Schiff base ligands with pyrazole moieties for their tautomeric equilibria and crystal structure analyses (Hayvalı et al., 2010).

Anticorrosive Agents

Research into bipyrazolic type organic compounds, which share a structural resemblance with the compound of interest, demonstrates their effectiveness as anticorrosive agents for metals in acidic media. This highlights the role of such compounds in protecting industrial materials (Chetouani et al., 2005).

Synthesis of Heterocycles

The query compound's structural components, such as pyrazole and fluorophenyl groups, are commonly used in the synthesis of heterocyclic compounds. These heterocycles have broad applications, including pharmaceuticals, agrochemicals, and materials science. For example, the synthesis of pyrazole derivatives has been investigated for their potential insecticidal and antibacterial activities (Deohate & Palaspagar, 2020).

Properties

IUPAC Name |

1-(2,3-difluorophenyl)-N-[(1,5-dimethylpyrazol-4-yl)methyl]methanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15F2N3/c1-9-11(8-17-18(9)2)7-16-6-10-4-3-5-12(14)13(10)15/h3-5,8,16H,6-7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLAHWXTWOOEJAC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1C)CNCC2=C(C(=CC=C2)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15F2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-(4-methylphenyl)pyridazin-3(2H)-one](/img/structure/B2809681.png)

![2-((E)-{[4-(benzyloxy)phenyl]imino}methyl)-6-methoxyphenol](/img/structure/B2809686.png)

![2-((5-(2-(benzo[d]thiazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4,5-dimethylthiazol-2-yl)acetamide](/img/structure/B2809688.png)

![2-(4-(isopropylthio)phenyl)-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)acetamide](/img/structure/B2809692.png)

![N-(4-(N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)phenyl)acetamide](/img/structure/B2809694.png)

![Methyl (E)-4-[3-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxopyrrolidin-1-yl]azetidin-1-yl]-4-oxobut-2-enoate](/img/structure/B2809695.png)

![3-(4-chlorophenyl)-9-(1,1-dioxidotetrahydrothiophen-3-yl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one](/img/structure/B2809697.png)

![4-(2-(4-ethoxyphenyl)-2-oxoethyl)benzo[f][1,4]oxazepine-3,5(2H,4H)-dione](/img/structure/B2809699.png)

![N-[4-(acetylamino)phenyl]-2-{[5-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]thio}acetamide](/img/structure/B2809700.png)